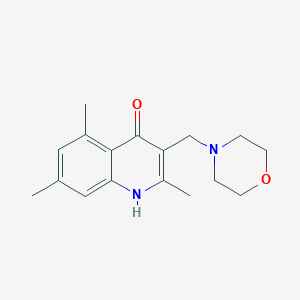
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Übersicht
Beschreibung
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that possesses a unique chemical structure, which makes it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response.
Biochemical and Physiological Effects:
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis (programmed cell death) in cancer cells, while at high concentrations, it can cause cytotoxicity and cell death. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol also has some limitations, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and to obtain 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol from reliable sources.
Zukünftige Richtungen
There are several future directions for the research on 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. In drug discovery, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further explored for its anti-cancer and anti-inflammatory properties, as well as its potential as a fluorescent probe for protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be investigated for its potential applications in OLEDs and other electronic devices. Finally, the mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further elucidated to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been used as a fluorescent probe to study protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been explored for its potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Eigenschaften
IUPAC Name |
2,5,7-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-12(2)16-15(9-11)18-13(3)14(17(16)20)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBGQJYYOGCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCOCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4697357.png)
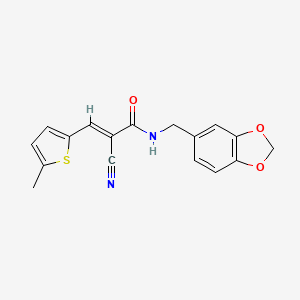
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4697366.png)

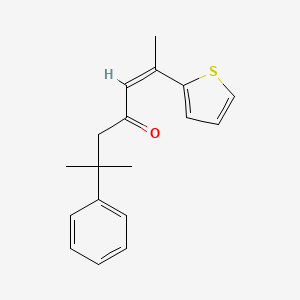
![2-(3-bromophenyl)-5-(3-methoxyphenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4697377.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![3-allyl-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697411.png)
![4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4697414.png)
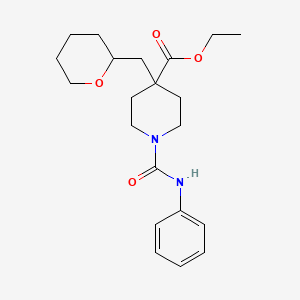
![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
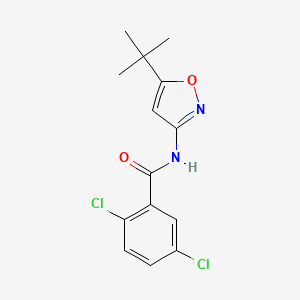
![2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4697438.png)